molecular formula C19H24N2O4S2 B2744725 3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1021117-32-7

3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2744725
CAS RN: 1021117-32-7
M. Wt: 408.53
InChI Key: SJVTZTTUHBUAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O4S2 and its molecular weight is 408.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Tetrahydroquinoline Derivatives : The synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives through cyclocondensation reactions involving enolates of 1,3-dicarbonyl compounds with N-(2-bromomethylphenyl)benzenesulfonamides highlights a method to generate structurally diverse tetrahydroquinolines. These compounds' structure and stereochemistry have been elucidated based on analytical and spectroscopic data, showcasing the complexity and potential of sulfonamide-based reactions in creating biologically relevant molecules (Croce et al., 2006).

Aza Diels-Alder Reaction : Another significant contribution to the synthesis of tetrahydroquinoline derivatives is through the aza Diels-Alder reaction, providing a pathway to 1,2,3,4-tetrahydroquinazoline derivatives via o-azaxylylene intermediates. This method offers a versatile approach to synthesizing complex heterocycles, integral to pharmaceutical development (Cremonesi, Croce, & Gallanti, 2010).

Biological Activities

Anticancer Potential : Research into sulfonamide derivatives has identified compounds with pro-apoptotic effects on cancer cells, including hepatocellular, breast, and colon cancer cell lines. These compounds induce mRNA expression of pro-apoptotic genes, mediated by activation of p38, suggesting a pathway for developing new anticancer agents (Cumaoğlu et al., 2015).

Antimicrobial Evaluation : Sulfonamide derivatives incorporating the quinoline moiety have been synthesized and evaluated as antimicrobial agents, showing high activity against Gram-positive bacteria. This underscores the potential of these compounds in addressing infectious diseases and highlights the versatility of sulfonamide-based compounds in therapeutic applications (Biointerface Research in Applied Chemistry, 2019).

properties

IUPAC Name

3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-3-12-26(22,23)21-11-5-7-16-9-10-17(14-19(16)21)20-27(24,25)18-8-4-6-15(2)13-18/h4,6,8-10,13-14,20H,3,5,7,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVTZTTUHBUAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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